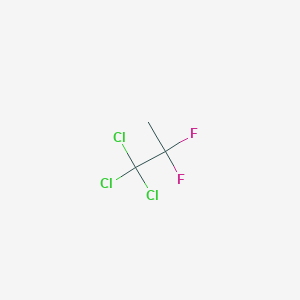

1,1,1-Trichloro-2,2-difluoropropane

Overview

Description

1,1,1-Trichloro-2,2-difluoropropane is a chemical compound with the molecular formula CHClF . It is a volatile derivative of propane . It is a colorless, volatile liquid with a faint characteristic odor .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trichloro-2,2-difluoropropane consists of carbon, hydrogen, chlorine, and fluorine atoms . The exact structure can be found in various chemical databases .

Physical And Chemical Properties Analysis

1,1,1-Trichloro-2,2-difluoropropane has a density of 1.5±0.1 g/cm³, a boiling point of 97.2±8.0 °C at 760 mmHg, and a vapor pressure of 48.2±0.2 mmHg at 25°C . It also has a flash point of 14.9±11.9 °C .

Scientific Research Applications

Chemical Structure and Properties

“1,1,1-Trichloro-2,2-difluoroethane” is a chemical compound with the molecular formula C2HCl3F2 . It has an average mass of 169.385 Da and a monoisotopic mass of 167.911194 Da . This compound is also known by other names such as “2,2-difluoro-1,1,1-trichloroethane” and "Ethane, 1,1,1-trichloro-2,2-difluoro-" .

Thermodynamic Property Data

The National Institute of Standards and Technology (NIST) provides a collection of critically evaluated thermodynamic property data for pure compounds like "1,1,1-Trichloro-2,2-difluoroethane" . This data can be useful in various scientific research applications, particularly in the fields of physical chemistry and chemical engineering .

Electrocatalysis

There is some evidence to suggest that compounds similar to “1,1,1-Trichloro-2,2-difluoroethane” may be involved in electrocatalysis . Electrocatalysis is a type of catalysis that results in the alteration of the rate of an electrochemical reaction occurring on an electrode surface .

Reductive Dechlorination

Research has shown that “1,1,1-Trichloro-2,2-difluoroethane” can be removed through a process known as reductive dechlorination . This is a microbial process that is used to fully or partially remove chlorine atoms from organic compounds .

Safety and Hazards

1,1,1-Trichloro-2,2-difluoropropane should be handled with care to avoid contact with skin, eyes, or clothing, and to prevent ingestion and inhalation . It is toxic to aquatic organisms and should not be released into the environment . High concentrations in the air can cause a deficiency of oxygen with the risk of unconsciousness or death .

Mechanism of Action

Target of Action

This compound is a type of halocarbon, which are known to have diverse targets depending on their specific structure and properties .

Mode of Action

As a halocarbon, it may interact with various biological molecules, potentially altering their function .

Pharmacokinetics

Its molecular weight is 183.412 Da , which may influence its pharmacokinetic properties.

Result of Action

Given its structure, it may interact with various cellular components, potentially leading to diverse effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,1,1-Trichloro-2,2-difluoropropane. For instance, temperature and pH may affect its stability and reactivity .

properties

IUPAC Name |

1,1,1-trichloro-2,2-difluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3Cl3F2/c1-2(7,8)3(4,5)6/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXEBARDKWGXGRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(Cl)(Cl)Cl)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3Cl3F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564922 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trichloro-2,2-difluoropropane | |

CAS RN |

1112-05-6 | |

| Record name | 1,1,1-Trichloro-2,2-difluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

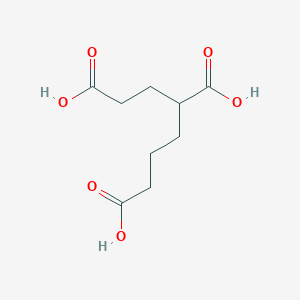

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

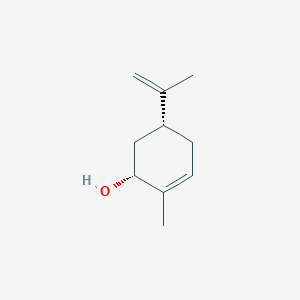

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)